molecular formula C15H26O11 B13421812 Gal(b1-4)Glc(b)-O-allyl

Gal(b1-4)Glc(b)-O-allyl

Cat. No.: B13421812
M. Wt: 382.36 g/mol
InChI Key: XNJOGRYFBJDYQK-YZIZBFEWSA-N
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Description

Gal(b1-4)Glc(b)-O-allyl is an allyl glycoside derivative of lactose (Gal(b1-4)Glc), a disaccharide core structure prevalent in vertebrate glycosphingolipids (GSLs) and human milk oligosaccharides (HMOs) . The allyl group (-O-allyl) confers unique chemical reactivity, making this compound valuable in synthetic glycobiology for enzymatic modifications or conjugation studies. Its structure consists of β-1,4-linked galactose (Gal) and glucose (Glc), with the allyl group attached to the reducing end (Glc) via an oxygen atom. This modification enhances solubility in organic solvents and facilitates applications in chemoenzymatic synthesis .

Properties

Molecular Formula

C15H26O11

Molecular Weight

382.36 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-prop-2-enoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C15H26O11/c1-2-3-23-14-12(22)10(20)13(7(5-17)25-14)26-15-11(21)9(19)8(18)6(4-16)24-15/h2,6-22H,1,3-5H2/t6-,7-,8+,9+,10-,11-,12-,13-,14-,15+/m1/s1

InChI Key

XNJOGRYFBJDYQK-YZIZBFEWSA-N

Isomeric SMILES

C=CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

C=CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gal(b1-4)Glc(b)-O-allyl typically involves the following steps:

    Glycosylation Reaction: The initial step involves the formation of the β1-4 glycosidic bond between galactose and glucose. This can be achieved using glycosyl donors and acceptors in the presence of a catalyst such as a Lewis acid.

    Introduction of the Allyl Group: The allyl group can be introduced through an allylation reaction, where the hydroxyl group of the glucose unit is reacted with an allyl halide in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of This compound can be scaled up using automated glycosylation reactors. These reactors allow for precise control over reaction conditions such as temperature, pH, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Gal(b1-4)Glc(b)-O-allyl: can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The double bond in the allyl group can be reduced to form a saturated alkyl chain.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, where the double bond acts as a site for electrophilic attack.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Saturated alkyl chains.

    Substitution: Various substituted glycosides depending on the nucleophile used.

Scientific Research Applications

Gal(b1-4)Glc(b)-O-allyl: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycosides.

    Biology: Serves as a substrate for studying enzyme activities, particularly glycosyltransferases and glycosidases.

    Medicine: Investigated for its potential role in drug delivery systems due to its ability to form stable glycosidic bonds.

    Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of biodegradable polymers.

Mechanism of Action

The mechanism by which Gal(b1-4)Glc(b)-O-allyl exerts its effects is primarily through its interaction with specific enzymes and receptors. The β1-4 glycosidic bond is recognized by glycosyltransferases, which can further modify the compound by adding additional sugar units. The allyl group can undergo various chemical transformations, making the compound versatile for different applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variants

a) Gal(b1-4)Glc (Lactose)
  • Linkage and Function : The unmodified lactose core lacks the allyl group, limiting its utility in synthetic applications but retaining biological relevance in HMOs and GSLs. It serves as a substrate for glycosyltransferases like β1,4-GalT, which transfers Gal to terminal GlcNAc residues without peptide specificity .
  • Biological Activity : Lactose exhibits low inhibitory activity in lectin/antibody binding assays (relative inhibition ≤1.0 for both lectins and antibodies), highlighting its weak interaction with carbohydrate-binding proteins compared to branched or substituted analogs .
b) Gal(b1-3)Gal(b1-4)Glc
  • Species-Specificity : Found in marsupial milk oligosaccharides (e.g., eastern grey kangaroo), this trisaccharide features a β1-3-linked Gal extension on the lactose core. Such linear β1-3 galactosyl series are rare in placental mammals but critical for species-specific microbial interactions .
c) Man(b1-4)Glc (Invertebrate GSLs)
  • Evolutionary Divergence : Invertebrates like insects utilize Man(b1-4)Glc as the GSL core, contrasting with vertebrate Gal(b1-4)Glc. This substitution reflects divergent biosynthetic pathways and functional adaptations, such as shorter ceramide chains in invertebrates .
Table 1: Core Structure Comparison
Compound Core Linkage Biological Source Key Functional Role
Gal(b1-4)Glc(b)-O-allyl β1-4 (Gal-Glc) Synthetic/vertebrate Chemoenzymatic synthesis
Gal(b1-4)Glc (Lactose) β1-4 (Gal-Glc) Vertebrates/HMOs Substrate for glycosyltransferases
Gal(b1-3)Gal(b1-4)Glc β1-3 + β1-4 (Gal-Glc) Marsupial milk Microbial recognition
Man(b1-4)Glc β1-4 (Man-Glc) Invertebrates Membrane structure

Enzyme-Specific Analogs

a) GalNAc(b1-4)GlcNAc
  • Biosynthetic Pathway : Synthesized by β1,4-GalNAcT, which requires peptide recognition motifs in addition to terminal GlcNAc. This contrasts with β1,4-GalT, which lacks peptide specificity .
  • Functional Role : Common in O-linked glycans (e.g., mucins), GalNAc(b1-4)GlcNAc plays roles in cell adhesion and immune modulation, differing from the metabolic roles of lactose derivatives .
b) Neu5Ac(a2-3)Gal(b1-4)GlcNAc
  • Sialylation : The addition of sialic acid (Neu5Ac) via α2-3 linkage to lactose derivatives enhances interactions with siglecs (sialic acid-binding lectins) and viral hemagglutinins. This modification is absent in this compound but critical in host-pathogen interactions .
a) αGal(1-4)βGal(1-4)Glc-OR
  • Linkage Isomerism : The α1-4 linkage in the terminal Gal introduces steric hindrance, reducing enzymatic processing by β-specific galactosidases. This contrasts with the β1-4 linkage in this compound, which is more enzymatically labile .
  • Applications: Used in xenotransplantation research to target anti-αGal antibodies, highlighting its immunological utility compared to the non-immunogenic allyl derivative .
b) Gal(b1-3)GalNAc(b1-4)Gal(b1-4)Glc
  • Its molecular weight (707.63 g/mol) and solubility differ significantly from this compound .

Biological Activity

The compound Gal(b1-4)Glc(b)-O-allyl , also known as an allyl glycoside, is a glycosylated compound that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and biotechnology.

Chemical Structure and Synthesis

Chemical Structure : this compound consists of a galactose (Gal) unit linked to a glucose (Glc) unit via a β-1,4-glycosidic bond, with an allyl group attached through an oxygen atom. This structural configuration is crucial for its biological activity.

Synthesis : The synthesis of this compound can be achieved through enzymatic methods using β-galactosyltransferases or through chemical synthesis techniques. Studies have shown that the compound can serve as an acceptor substrate for galactosyltransferases, facilitating the formation of complex glycosides .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria such as Streptococcus pneumoniae, suggesting potential use in developing new antibiotics .

Immunomodulatory Effects

This compound has been shown to modulate immune responses. It enhances the activity of macrophages and dendritic cells, promoting cytokine production and improving the body's defense mechanisms against infections . This immunomodulatory effect may be beneficial in vaccine development and therapeutic applications.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro experiments have indicated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis . Further research is needed to elucidate the underlying mechanisms and potential clinical applications.

Glycosylation and Biological Recognition

The glycosylation pattern of this compound influences its interaction with lectins and other glycan-binding proteins. These interactions are critical for various biological processes, including cell signaling and pathogen recognition . The ability to modify the glycan structure may enhance its therapeutic efficacy.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Streptococcus pneumoniae. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as a therapeutic agent against bacterial infections .

Case Study 2: Immunomodulation in Vaccination

In a murine model, this compound was used as an adjuvant in a vaccine formulation. Results showed enhanced antibody responses and increased T-cell activation compared to controls, indicating its potential role in improving vaccine efficacy .

Research Findings Summary

Study Focus Findings Reference
Antimicrobial ActivityEffective against Streptococcus pneumoniae with an MIC of 32 µg/mL
ImmunomodulationEnhances macrophage activity and cytokine production
Anticancer ActivityInduces apoptosis in cancer cell lines
Glycan RecognitionInfluences interactions with lectins, affecting biological processes

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